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molecular formula C7H6O4 B105460 2,4,6-Trihydroxybenzaldehyde CAS No. 487-70-7

2,4,6-Trihydroxybenzaldehyde

Cat. No. B105460
M. Wt: 154.12 g/mol
InChI Key: BTQAJGSMXCDDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993556B2

Procedure details

To a stirred solution of dimethoxymethane (26.4 mL, 30 mmol) and zinc bromide (0.180 g, 0.08 mmol) in dichloromethane (200 mL) was slowly added drop wise acetyl chloride (21.2 mL, 24 mmol) at 10° C. and the stirring was continued for 1 h at this temperature, then 3 hours at room temperature. The solution was cooled at 5° C. and 2,4,6-trihydroxybenzaldehyde (21.1 g, 30 mmol) was added portion wise followed by slow drop wise addition of a solution of DIPEA (83.2 mL, 4.8 eq.). The cloudy solution was stirred overnight, then DCM (200 mL) was added and after washing with NH4Cl saturated solution (300 mL) was dried over Na2SO4. Removal of the solvent and filtration over a small pad of silica gel eluting with cyclohexane/ethyl acetate 9/1 afforded the title compound (21 g, 65% yield).
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Name
Quantity
83.2 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0.18 g
Type
catalyst
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][CH3:5].[C:6](Cl)(=[O:8])C.[OH:10][C:11]1[CH:18]=C(O)[CH:16]=[C:15]([OH:20])[C:12]=1[CH:13]=[O:14].[CH3:21]CN(C(C)C)C(C)C>ClCCl.[Br-].[Zn+2].[Br-]>[OH:20][C:15]1[CH:16]=[C:1]([O:2][CH2:3][O:4][CH3:5])[CH:18]=[C:11]([O:10][CH2:21][O:8][CH3:6])[C:12]=1[CH:13]=[O:14] |f:5.6.7|

Inputs

Step One
Name
Quantity
26.4 mL
Type
reactant
Smiles
COCOC
Step Two
Name
Quantity
21.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
21.1 g
Type
reactant
Smiles
OC1=C(C=O)C(=CC(=C1)O)O
Step Four
Name
Quantity
83.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The cloudy solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
after washing with NH4Cl saturated solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and filtration over a small pad of silica gel eluting with cyclohexane/ethyl acetate 9/1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C(=CC(=C1)OCOC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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